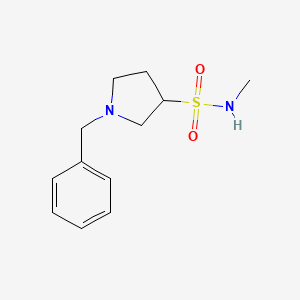

1-Benzyl-N-methylpyrrolidine-3-sulfonamide

Description

Properties

IUPAC Name |

1-benzyl-N-methylpyrrolidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-13-17(15,16)12-7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSRSCBEMOPXDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1CCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Benzyl-N-methylpyrrolidine-3-sulfonamide typically involves:

- Formation of the N-benzylpyrrolidine intermediate

- Introduction of the methyl group on the nitrogen

- Sulfonamide formation by reaction of the corresponding amine with a sulfonyl chloride or activated sulfonate ester

Preparation of N-Benzylpyrrolidine Core

According to patent CN102060743A, a key intermediate, N-benzyl-3-pyrrolidone, can be prepared via the following steps:

- Synthesis of ethyl 3-benzylaminopropionate through amination of ethyl 3-bromopropionate with benzylamine.

- Cyclization and hydrolysis to form N-benzyl-3-pyrrolidone by acid hydrolysis and subsequent pH adjustment.

- Purification by distillation under reduced pressure to obtain the target N-benzyl-3-pyrrolidone with a yield of approximately 67.1%.

This intermediate provides the pyrrolidine ring with the benzyl substituent at the nitrogen.

Introduction of the N-Methyl Group

The methylation of the nitrogen atom in the pyrrolidine ring can be achieved by reductive amination or alkylation methods:

- Reductive amination using formaldehyde and a reducing agent (e.g., sodium borohydride) under controlled temperature conditions (0–5 °C) is a common approach.

- Alternatively, direct alkylation with methyl halides under basic conditions may be employed.

A related process in EP2994454A1 describes the use of sodium borohydride to reduce intermediates at low temperatures to achieve selective methylation on nitrogen.

Sulfonamide Formation

The sulfonamide group is introduced by reacting the secondary amine (1-benzyl-N-methylpyrrolidine) with sulfonyl chlorides or activated sulfonate esters:

- A mild and efficient method involves activating sulfonic acids as Oxyma-O-sulfonates, which then react with the amine to form sulfonamides under mild conditions, yielding high purity products.

- The reaction typically proceeds at room temperature or slightly elevated temperatures in an appropriate solvent such as dichloromethane or toluene.

- Purification is achieved by crystallization or chromatography.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Ethyl 3-benzylaminopropionate synthesis | Benzylamine + ethyl 3-bromopropionate | Room temp | High | Initial amination step |

| Cyclization to N-benzyl-3-pyrrolidone | Acid hydrolysis, reflux 8–10 h, pH adjustment | -5 to 0 °C (acid addition), reflux | 67.1 | Purified by reduced pressure distillation |

| N-Methylation | Reductive amination with formaldehyde + NaBH4 | 0–5 °C | Moderate | Sodium borohydride added over 30–45 min |

| Sulfonamide formation | Sulfonyl chloride or Oxyma-O-sulfonate + amine | Room temp to mild heat | 73–86 | Mild conditions, high purity |

Research Findings and Optimization

- The use of Oxyma-O-sulfonates for sulfonamide synthesis provides improved yields and milder reaction conditions compared to classical sulfonyl chloride methods.

- Temperature control during methylation is critical to avoid over-reduction or side reactions.

- Hydrolysis and cyclization steps require careful pH and temperature management to maximize yield and purity of the N-benzylpyrrolidone intermediate.

- Structural variations on the sulfonamide moiety affect biological activity, indicating the importance of precise synthetic control for medicinal chemistry applications.

Chemical Reactions Analysis

1-Benzyl-N-methylpyrrolidine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-N-methylpyrrolidine-3-sulfonamide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and bacterial infections.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-methylpyrrolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase, which are involved in various physiological processes. By inhibiting these enzymes, the compound can exert its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between 1-Benzyl-N-methylpyrrolidine-3-sulfonamide and its analogs:

Key Observations :

- Substituent Position : The 3-sulfonamide placement on pyrrolidine may alter hydrogen-bonding patterns compared to pyridine-2-sulfonamide derivatives, where the sulfonamide group is adjacent to the aromatic nitrogen.

Hydrogen Bonding and Crystal Packing

- N-Benzylpyridine-2-sulfonamide forms a 2D network via N–H⋯O and N–H⋯N hydrogen bonds, with chains along the c-axis .

- This compound : The N-methyl group may sterically hinder hydrogen bonding at the sulfonamide nitrogen, reducing intermolecular interactions compared to its pyridine analog. However, the pyrrolidine ring’s NH group (if present) could participate in alternative hydrogen-bonding motifs.

Research Findings and Data Tables

Table 1: Physicochemical Properties (Inferred)

| Property | This compound | N-Benzylpyridine-2-sulfonamide |

|---|---|---|

| Molecular Weight | ~280 g/mol | ~276 g/mol |

| LogP (Predicted) | ~1.5 (moderate lipophilicity) | ~1.2 |

| Hydrogen-Bond Donors | 1 (NH in pyrrolidine) | 1 (sulfonamide NH) |

| Hydrogen-Bond Acceptors | 3 (SO₂, pyrrolidine N) | 4 (SO₂, pyridine N) |

Biological Activity

1-Benzyl-N-methylpyrrolidine-3-sulfonamide is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of the Compound

This compound is a derivative of pyrrolidine, characterized by the presence of a sulfonamide functional group. The compound's molecular formula is , indicating the presence of a benzyl group and a methyl group attached to the pyrrolidine ring. This unique structure contributes to its biological properties.

Target Interactions

The biological activity of this compound primarily involves its interaction with specific protein targets. It is known to bind to the active sites of various enzymes, leading to modulation of their functions. This interaction can result in inhibition or activation of enzymatic pathways, which is crucial for its therapeutic effects.

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). In vitro studies have shown that it can effectively inhibit these enzymes, which are significant targets in the treatment of neurodegenerative diseases like Alzheimer's disease .

- Anticancer Properties : Research indicates that this compound may possess anticancer properties by acting as a selective estrogen receptor degrader (SERD). This mechanism suggests potential applications in breast cancer therapy, where modulation of estrogen signaling is critical.

- Antimicrobial Activity : Preliminary studies have suggested that this compound may exhibit antimicrobial properties, although further research is needed to confirm these effects and elucidate the underlying mechanisms.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its molecular weight, solubility, and chemical stability. These factors determine the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies indicate that modifications to the sulfonamide group can enhance solubility and bioavailability, which are critical for therapeutic efficacy.

In Vitro Studies

Research has demonstrated the inhibitory effects of this compound on AChE and BACE1. For instance:

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| This compound | 12.5 | 15.0 |

| Donepezil | 0.046 | - |

| Quercetin | 4.89 | 9.01 |

These results indicate that while the compound shows promising activity against both enzymes, it does not surpass the efficacy of established inhibitors like donepezil .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to understand how modifications to the core structure influence biological activity. For example, variations in the benzyl substituent or alterations in the sulfonamide group have been shown to significantly affect enzyme inhibition potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.